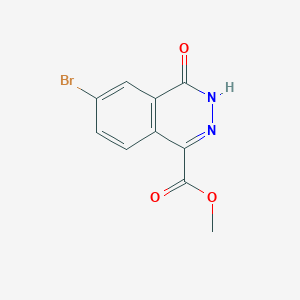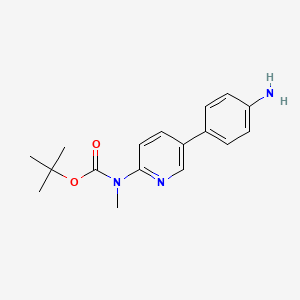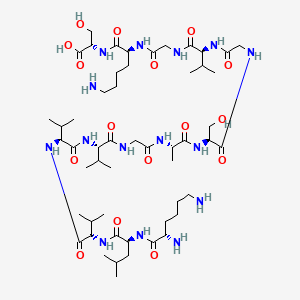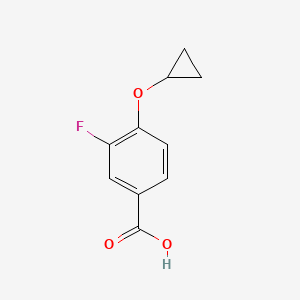
2,2-Dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is a chemical compound that belongs to the class of oxazolidines Oxazolidines are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms
Preparation Methods
The synthesis of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- typically involves the condensation of 2-aminoalcohols with aldehydes or ketones. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the formation of the oxazolidine ring. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazolidinones.
Reduction: Reduction reactions can convert it into different derivatives with altered biological activity.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- has several scientific research applications:
Agriculture: It is used as a herbicide safener to protect crops from the harmful effects of herbicides.
Chemistry: It serves as an intermediate in the synthesis of various biologically active compounds.
Biology: Research studies have explored its role in enhancing the activity of detoxifying enzymes in plants.
Mechanism of Action
The mechanism of action of OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- involves the induction of detoxifying enzymes such as glutathione S-transferase (GST) in plants. This enzyme catalyzes the conjugation of glutathione with herbicides, rendering them inactive and reducing their phytotoxicity. The compound interacts with the active sites of these enzymes, enhancing their activity and providing protection to crops.
Comparison with Similar Compounds
Similar compounds to OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- include other oxazolidine derivatives such as:
- 3-(DICHLOROACETYL)-2,2-DIMETHYL-4-ETHYL-1,3-OXAZOLIDINE
- 3-(DICHLOROACETYL)-2,2,5-TRIMETHYL-1,3-OXAZOLIDINE These compounds share similar structural features and biological activities. OXAZOLIDINE, 3-(DICHLOROACETYL)-4,4-DIMETHYL- is unique in its specific application as a herbicide safener and its ability to induce detoxifying enzymes in plants.
Properties
CAS No. |
52836-68-7 |
|---|---|
Molecular Formula |
C7H11Cl2NO2 |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
2,2-dichloro-1-(4,4-dimethyl-1,3-oxazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H11Cl2NO2/c1-7(2)3-12-4-10(7)6(11)5(8)9/h5H,3-4H2,1-2H3 |
InChI Key |
DSECIEZLESJHEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCN1C(=O)C(Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)
![8-Methyl-9h-pyrido[3,4-b]indole](/img/structure/B13927429.png)





![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)
![2-Naphthalenecarboxylic acid, 4-[[(4-methylphenyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13927483.png)


![tert-butyl 2-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-1H-isochromen-8-yl]pyrrolidine-1-carboxylate](/img/structure/B13927496.png)
